molecular formula C6H13Cl2N3S B13481333 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride

1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride

Cat. No.: B13481333
M. Wt: 230.16 g/mol
InChI Key: VVNDVBZFHKJIHN-UHFFFAOYSA-N
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Description

1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride is a chemical compound that belongs to the class of azetidines and thiazoles

Preparation Methods

The synthesis of 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the azetidine moiety. One common method involves the reaction of a thioamide with an α-halo ketone to form the thiazole ring. This intermediate can then be reacted with an azetidine derivative under suitable conditions to yield the final product. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

    2-Acetylthiazoline: Another thiazole derivative with different functional groups.

    1-(4,5-Dihydro-1,3-thiazol-2-yl)ethanone: Similar structure but with an ethanone group instead of an azetidine.

    2-Thiazoline, 2-acetyl: A thiazoline derivative with an acetyl group. These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C6H13Cl2N3S

Molecular Weight

230.16 g/mol

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H11N3S.2ClH/c7-5-3-9(4-5)6-8-1-2-10-6;;/h5H,1-4,7H2;2*1H

InChI Key

VVNDVBZFHKJIHN-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)N2CC(C2)N.Cl.Cl

Origin of Product

United States

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